Cyclohexaneacetonitrile, 2-hydroxy-

Description

Academic Significance and Research Trajectories of α-Hydroxynitriles

α-Hydroxynitriles, commonly known as cyanohydrins, are a pivotal class of organic compounds characterized by a hydroxyl and a cyano group attached to the same carbon atom. Their academic and industrial importance stems from their role as versatile synthetic intermediates. sparkl.mersc.org The dual functionality allows for a wide array of chemical transformations, providing access to valuable molecules such as α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are key components in many pharmaceuticals and biologically active compounds. rsc.org

The synthesis of enantiomerically pure cyanohydrins is a significant focus of research, as the stereochemistry of these molecules often dictates their biological activity. rsc.org This has led to the extensive study and application of enzymes called hydroxynitrile lyases (HNLs). nih.govfrontiersin.orgresearchgate.net HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, a key C-C bond-forming reaction. frontiersin.orgresearchgate.netnih.gov In nature, HNLs are involved in cyanogenesis, a defense mechanism in plants where they catalyze the decomposition of cyanohydrins to release toxic HCN upon tissue damage. nih.gov

Current research trajectories in the field of α-hydroxynitriles are largely centered on the discovery and engineering of novel HNLs with improved stability, broader substrate scope, and enhanced stereoselectivity. nih.govacs.orgresearchgate.net Scientists are exploring diverse natural sources, from plants to millipedes, to find new enzymes. researchgate.net Furthermore, protein engineering and computational modeling are being used to tailor existing HNLs for specific industrial applications, making the synthesis of complex chiral molecules more efficient and sustainable. researchgate.netnih.gov The study of HNL catalytic mechanisms continues to provide fundamental insights into enzyme function and evolution. nih.gov

Contextualization within Cyclohexane-Derived Organic Molecules

The cyclohexane (B81311) ring is a fundamental and ubiquitous structural motif in organic chemistry. cabidigitallibrary.orgppor.az Its non-planar, puckered conformations, primarily the stable chair form, introduce a layer of three-dimensional complexity that is crucial in determining the properties and reactivity of its derivatives. worldscientific.comslideshare.netweebly.com The stereochemical arrangement of substituents as either axial or equatorial has profound effects on a molecule's stability and interactions with other molecules, a concept that is central to medicinal chemistry and materials science. slideshare.netweebly.com

Cyclohexane derivatives are found in a vast array of biologically active compounds, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory activities. cabidigitallibrary.orgacs.orgontosight.ai Their rigid and well-defined structures make them excellent scaffolds for the design of new therapeutic agents. acs.orgontosight.ai For instance, the specific orientation of functional groups on a cyclohexane ring can be optimized to achieve high-affinity binding to biological targets like receptors and enzymes.

In addition to their medicinal applications, cyclohexane derivatives are critical in materials science and serve as key intermediates in industrial synthesis. The study of their reactions, such as the hydroxylation of p-menthene, provides deep insights into reaction mechanisms and stereochemical control. rsc.org The preparation of specific stereoisomers of substituted cyclohexanes remains a key area of synthetic research. researchgate.net Therefore, 2-Hydroxycyclohexaneacetonitrile, as a member of this class, benefits from the rich stereochemical legacy of the cyclohexane framework while contributing to the synthetic utility of the α-hydroxynitrile group.

Data Tables

Table 1: Physicochemical Properties of 2-Hydroxycyclohexaneacetonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO | |

| Molecular Weight | ~139.19 g/mol | |

| Key Functional Groups | Hydroxyl (-OH), Acetonitrile (B52724) (-CH₂CN) | |

| Structural Feature | Cyclohexane Ring |

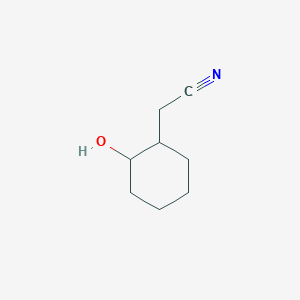

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxycyclohexyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-5-7-3-1-2-4-8(7)10/h7-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNITUKNVGWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442641 | |

| Record name | Cyclohexaneacetonitrile, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90242-33-4 | |

| Record name | Cyclohexaneacetonitrile, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-Hydroxycyclohexaneacetonitrile and Analogues

The creation of specific stereoisomers of 2-hydroxycyclohexaneacetonitrile is paramount for its potential applications. This section explores both enantioselective and diastereoselective methods to achieve this control.

Enantioselective Approaches for Chiral Hydroxynitriles

The enantioselective synthesis of chiral hydroxynitriles, including β-hydroxy nitriles, is a critical area of research. These compounds are valuable building blocks for pharmaceuticals and other fine chemicals. acs.orgnih.gov

One prominent strategy involves biocatalysis. For instance, halohydrin dehalogenases have been engineered and utilized for the enantioselective cyanation of various epoxides, including those that could lead to cyclohexane (B81311) derivatives. acs.org This enzymatic approach offers high optical purities (up to >99% ee) and can be applied to a range of substrates. acs.org The use of cyanohydrins as the cyanide source in these reactions provides a safer and more controlled method for introducing the nitrile group. acs.orgfigshare.com

Another powerful method is the asymmetric conjugate addition of cyanide to α,β-unsaturated precursors. Chiral metal complexes, such as those involving copper, can catalyze the addition of a boron-containing cyanide surrogate to α,β-unsaturated nitriles in an aqueous environment. Subsequent oxidation yields the desired chiral β-hydroxynitriles with high enantioselectivity. beilstein-journals.org

Hydroxynitrile lyases (HNLs) also play a crucial role in the enantioselective synthesis of cyanohydrins, which are precursors to hydroxynitriles. nih.gov Immobilization of these enzymes, for example, by creating cross-linked enzyme aggregates (CLEAs), can enhance their stability, reusability, and in some cases, their activity and selectivity. nih.gov

Diastereoselective Control in Cyclohexane-Based Systems

Achieving the desired three-dimensional arrangement of substituents on a cyclohexane ring is a complex task due to the ring's conformational flexibility. nptel.ac.inlibretexts.org This subsection examines methods for controlling the relative stereochemistry of functional groups.

The inherent conformational preferences of the cyclohexane ring, primarily the chair conformation, heavily influence the stereochemical outcome of reactions. nptel.ac.inuou.ac.in Substituents can occupy either axial or equatorial positions, and the relative stability of these conformers often dictates the major diastereomer formed. libretexts.org For instance, in multi-substituted cyclohexanes, the stereochemistry of the final product can be determined by the orientation of substituents in the transition state. fiveable.me Reactions like the Diels-Alder cycloaddition provide a classic example of how the relative orientation of reactants determines the stereochemistry of the resulting cyclohexene (B86901) derivative. fiveable.me Furthermore, the stereochemistry of starting materials can direct the formation of specific diastereomers, as seen in rearrangements of cyclohexane-1,2-diols where the product distribution depends on the initial cis or trans configuration. spcmc.ac.in

Catalysis offers a powerful tool for controlling diastereoselectivity in the synthesis of substituted cyclohexanes. Phase-transfer catalysis (PTC) has been successfully employed in domino multicomponent reactions to construct highly substituted cyclohexane derivatives with multiple stereocenters in a completely diastereoselective manner. thieme-connect.comresearchgate.net These one-pot reactions can generate complex molecules from simple starting materials with high efficiency. thieme-connect.comresearchgate.net

Transition metal catalysis also provides elegant solutions. For example, iridium-catalyzed (5 + 1) annulation of 1,5-diols with methyl ketones produces functionalized cyclohexanes with high levels of stereocontrol. acs.org The catalyst facilitates sequential hydrogen borrowing reactions, leading to the formation of multiple stereocenters with defined relative stereochemistry. acs.org Similarly, iron tricarbonyl complexes have been used to mediate the diastereoselective synthesis of trisubstituted cyclohexanecarboxylic acid derivatives. acs.org

The reaction of conjugated enynones with malononitrile (B47326) in the presence of a strong base like lithium diisopropylamide (LDA) can lead to the stereoselective formation of a single diastereomer of multisubstituted cyclohexanes. mdpi.comnih.gov The stereochemistry of these products is highly consistent, with specific orientations of the substituents on the cyclohexane ring. mdpi.com

Regioselective Synthesis of Hydroxylated Nitrile Derivatives

The precise placement of hydroxyl and nitrile groups on the cyclohexane ring is as crucial as controlling their stereochemistry. This section focuses on strategies for achieving regioselectivity.

Strategic Functionalization of Cyclohexane Ring Systems

The regioselective functionalization of the cyclohexane ring often involves the strategic use of directing groups or the inherent reactivity of specific positions on the ring. researchgate.net For instance, catalyst-controlled C–H functionalization can achieve site- and stereoselective introduction of functional groups at previously unactivated positions of cyclohexane derivatives. researchgate.netresearchgate.net

The synthesis of highly substituted indoles has been achieved through the regioselective functionalization of tetrahydroindol-4(5H)-ones, which are themselves derived from cyclohexane-1,3-dione precursors. nih.govelsevierpure.com This highlights how a pre-existing functional group can direct subsequent transformations to specific positions on the ring.

Domino reactions, such as the multicomponent reaction of curcumin (B1669340) with arylidenemalonates, can lead to the formation of highly functionalized cyclohexanones with complete diastereoselectivity and high regioselectivity. beilstein-journals.org Similarly, tandem acceptorless dehydrogenation- acs.orgfigshare.com-hydride shift cascades catalyzed by iridium complexes allow for the chemo- and regioselective synthesis of acyl-cyclohexenes from 1,5-diols. nih.gov

The introduction of a nitrile group can also be a key step in a synthetic sequence, influencing the regioselectivity of subsequent reactions. The use of a nitrile functional group, for example, has been shown to improve selectivity in the synthesis of complex natural products containing a cyclohexane ring. researchgate.net Furthermore, methods for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles demonstrate how a malononitrile group can be used to introduce functionality at specific positions before being converted to other groups like carboxylates. chemrxiv.org

Directed Synthesis of Isomeric Hydroxynitriles

The controlled synthesis of specific isomers of hydroxynitriles is a significant challenge that chemists are addressing through stereoselective strategies. One prominent method involves the nucleophilic opening of epoxides with nitrile enolates. This reaction's diastereoselectivity has been explored, yielding syn:anti ratios that can range from 1.1:1.0 to as high as 4.8:1.0, demonstrating a degree of directed synthesis. tandfonline.com The preparation of specific isomers, such as cis-3-hydroxycyclohexaneacetonitrile, has been described in the literature, highlighting the tailored approaches being developed for these compounds. researchgate.net In these syntheses, severe crowding at axially substituted carbons can lead to unusual but useful reactions, such as rapid intramolecular oxonium ion formation and abnormally easy hydride reduction of the nitrile group. researchgate.net

Novel Synthetic Routes to 2-Hydroxycyclohexaneacetonitrile and Related Scaffolds

The synthesis of 2-Hydroxycyclohexaneacetonitrile, an α-cyanohydrin, is often achieved by reacting a ketone, such as cyclohexanone (B45756), with a cyanide source. google.com While traditional methods involving the addition of hydrogen cyanide (HCN) to carbonyl compounds are well-established, there is a continuous drive for more efficient and economical processes. google.com Modern approaches focus on one-pot multi-step syntheses and the use of green oxidants to improve yields and reduce environmental impact. These routes are crucial as the resulting hydroxynitriles are valuable intermediates for producing a range of other functionalized molecules, including primary amines and carboxylic acids. pressbooks.pub

Innovative Approaches for Cyanohydrin Formation

The formation of cyanohydrins, the core reaction in synthesizing 2-hydroxycyclohexaneacetonitrile, has seen significant innovation. pressbooks.pub A key area of advancement is the development of catalytic, enantioselective methods to produce optically pure cyanohydrins, which are valuable building blocks in organic chemistry. rsc.org

Biocatalysis: A major innovation is the use of enzymes, specifically hydroxynitrile lyases (HNLs). rsc.orgnih.gov These enzymes catalyze the enantioselective addition of a cyanide nucleophile to a prochiral carbonyl compound. rsc.org HNLs, sourced from various plants, bacteria, and arthropods, can be used to prepare either the (R)- or (S)-enantiomer of the desired cyanohydrin. rsc.orgnih.govftb.com.hr The reactions are often performed in biphasic systems, with the enzyme in an aqueous layer at a low pH to prevent the non-catalyzed, racemic reaction, while an organic layer allows for high substrate loading. rsc.org This chemoenzymatic approach has been successfully applied to the synthesis of key intermediates for complex molecules. ru.nl

Chemical Catalysis: Alongside biocatalysis, novel chemical catalysts are being developed. Scientists have introduced a chiral lithium(I) phosphoryl phenoxide catalyst system for the asymmetric cyanation of ketones. innovations-report.com This method has overcome previous challenges associated with the lower reactivity of ketones compared to aldehydes, achieving high yields and excellent enantioselectivity. innovations-report.com A notable advantage of this new method is the significantly reduced reaction time, from 1-2 days down to 2-9 hours, which is a significant benefit for potential large-scale industrial production. innovations-report.com

| Catalyst Type | Catalyst Example | Starting Material | Key Advantage | Yield | Enantiomeric Excess (e.e.) | Citation |

| Biocatalyst | (R)-selective HNL | Aldehydes/Ketones | High enantioselectivity | High | Up to 99% | rsc.org |

| Biocatalyst | (S)-selective HNL | Aldehydes/Ketones | Access to opposite enantiomer | High | Up to 92% | rsc.org |

| Chemical Catalyst | Chiral Lithium(I) Phosphoryl Phenoxide | Ketones | High yield, short reaction time | High | Excellent | innovations-report.com |

Exploration of Unconventional Reaction Pathways

Researchers are also exploring entirely new synthetic routes that deviate from standard cyanohydrin formation. One such innovative strategy involves the use of o-quinone methides (o-QMs) as reactive intermediates.

In this approach, o-QMs are generated in situ from precursors like 2-(1-tosylalkyl)phenols under basic conditions. These transient intermediates are then rapidly trapped by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to yield 2-(2-hydroxyphenyl)acetonitriles in moderate to excellent yields. This method provides a concise and straightforward protocol for the rapid synthesis of functionalized hydroxynitriles. Furthermore, the resulting 2-(2-hydroxyphenyl)acetonitrile products can be conveniently converted into benzofuranones, which are important structural motifs in many natural products.

| Reaction Type | Precursor | Intermediate | Cyanide Source | Product | Citation |

| o-QM Trapping | 2-(1-Tosylalkyl)phenols | o-Quinone Methide (o-QM) | Trimethylsilyl cyanide (TMSCN) | 2-(2-Hydroxyphenyl)acetonitriles |

Mechanistic Investigations of Reactions Involving 2 Hydroxycyclohexaneacetonitrile

Studies of Intermediates and Transition States

The detailed investigation of reaction pathways necessitates the study of fleeting intermediates and high-energy transition states. These studies provide deeper insights into the reaction dynamics and the factors that control selectivity.

Detection and Characterization of Transient Species

Transient species are short-lived intermediates that are not isolable under normal reaction conditions but play a crucial role in the reaction mechanism. iupac.org In the context of reactions involving 2-hydroxycyclohexaneacetonitrile, several types of transient species are of interest. For example, in acid-catalyzed reactions of the hydroxyl group, an oxonium ion is formed as a key intermediate. libretexts.orglibretexts.org

In some cases, intermediates can be trapped or observed using spectroscopic techniques under specific conditions. For instance, at low temperatures in superacidic media like triflic acid, it is possible to generate and study species like hydroxynitrilium ions, which are transient electrophilic intermediates. researchgate.net The study of such species provides valuable information about their structure and reactivity. researchgate.net

Computational Approaches to Transition State Analysis

Due to the extremely short lifetimes of transition states (on the order of femtoseconds), their direct experimental observation is a significant challenge. nih.gov Computational chemistry provides a powerful tool to model and analyze these fleeting structures. nih.govnih.gov

Density Functional Theory (DFT) is a commonly employed computational method to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate the energies of these species to map out the potential energy surface of the reaction.

Predict key properties such as bond lengths, bond angles, and vibrational frequencies that characterize the transition state.

For example, computational studies can be used to model the Bürgi-Dunitz trajectory, which describes the preferred angle of attack of a nucleophile on a carbonyl carbon. fiveable.me Such analyses provide a detailed picture of the electronic and steric interactions that govern the reaction pathway.

Kinetic Studies and Reaction Dynamics

Kinetic studies are essential for understanding the rates of chemical reactions and the factors that influence them. By systematically varying reactant concentrations and other experimental parameters, a rate law for the reaction can be determined. doubtnut.comyoutube.comdoubtnut.com

For the formation of 2-hydroxycyclohexaneacetonitrile, kinetic studies can elucidate the order of the reaction with respect to cyclohexanone (B45756) and the cyanide source. This information is crucial for optimizing reaction conditions to achieve high yields and reaction rates.

Computational and Theoretical Chemistry in the Study of 2 Hydroxycyclohexaneacetonitrile

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to predict the fundamental behavior of molecules. numberanalytics.com These calculations solve the Schrödinger equation, providing information on molecular structure, energy, and other electronic properties. numberanalytics.com

Density Functional Theory (DFT) has become a leading methodology for the modeling and simulation of chemical systems, offering a balance between computational cost and accuracy. uni-muenchen.deunige.chepfl.ch In DFT, the energy of a system is determined as a functional of the electron density. epfl.chresearchgate.net This approach is widely used to investigate the structural and energetic properties of organic molecules.

For 2-hydroxycyclohexaneacetonitrile, DFT calculations are instrumental in optimizing the molecular geometry to predict stable conformations, bond lengths, and bond angles. aps.org Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to model the electronic structure and reactivity. scielo.org.mx Such calculations can predict properties like dipole moments and reaction pathways. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's reactivity and charge transfer characteristics. DFT methods have been successfully used to study the dehydration of cyclic alcohols and the structural properties of various nitrogen-containing compounds, demonstrating their applicability to molecules like 2-hydroxycyclohexaneacetonitrile. arxiv.orgrsc.org

Table 1: Common DFT Functionals and Basis Sets in Organic Molecule Studies

| Component | Examples | Primary Application in studying 2-hydroxycyclohexaneacetonitrile | Reference |

|---|---|---|---|

| DFT Functionals | B3LYP, PBE0, M06, PW91 | Calculation of exchange-correlation energy, geometry optimization, prediction of reaction pathways. | uni-muenchen.deresearchgate.net |

| Basis Sets | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | Defines the set of functions used to build molecular orbitals; crucial for accurate energy and property prediction. | scielo.org.mxresearchgate.net |

DFT calculations are also valuable for understanding reaction energetics. For instance, in reactions involving cyanohydrins, DFT can be used to calculate the activation energies and reaction energies, helping to elucidate the feasibility and mechanism of a chemical process. acs.org The theory can also be applied to understand the enantioselectivity of reactions by calculating the energies of transition states leading to different stereoisomers. researchgate.net

Ab initio calculations, meaning "from the beginning," are quantum chemistry methods that rely on first principles without using empirical parameters. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the solution of the Schrödinger equation with increasing accuracy. numberanalytics.comvub.be

These higher-level calculations are particularly crucial for obtaining precise energy profiles and for studying complex reaction mechanisms where DFT might be less reliable. nih.govrsc.org For example, ab initio methods are used to explore potential energy surfaces for gas-phase reactions, identify transition states, and calculate reaction rate coefficients. nih.govrsc.org In the study of cyanohydrins and related compounds, these methods can provide benchmark data for reaction barriers and thermodynamics. nih.gov Automated workflows combining DFT for initial exploration with higher-level coupled cluster calculations for refinement can provide accurate and autonomous exploration of reaction mechanisms. arxiv.org While computationally more demanding, methods like CCSD(T) are often considered the "gold standard" for calculating the energetics of small to medium-sized molecules and are essential for validating results from more approximate methods. vub.be

Molecular Modeling and Simulations

Molecular modeling and simulations encompass a range of computational techniques used to study the behavior of molecules over time, including their conformational dynamics and interactions with their environment.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com For 2-hydroxycyclohexaneacetonitrile, this involves analyzing the puckering of the cyclohexane (B81311) ring and the orientation of its substituents. The cyclohexane ring typically adopts a stable chair conformation to minimize angle and torsional strain. chemistrysteps.com The hydroxyl and cyanomethyl groups can exist in either axial or equatorial positions, leading to different diastereomeric conformations.

A key aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the nitrogen atom of the acetonitrile (B52724) (-C≡N) group. nih.gov This interaction can significantly influence the stability of certain conformations. nih.gov Computational methods can be used to calculate the relative energies of these different conformers. ethz.ch For example, quantum chemical calculations can determine the energy differences between conformations where the benzyl (B1604629) group is in different positions relative to the heterocyclic ring in imidazolidinone derivatives. ethz.ch These calculations suggest that energy differences can be small, allowing for free rotation at ambient temperatures. ethz.ch Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations and their associated torsional strain. libretexts.orgchemistrysteps.com

Table 2: Potential Intramolecular Interactions in 2-Hydroxycyclohexaneacetonitrile

| Interaction Type | Involved Groups | Effect on Conformation | Reference |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) and Nitrile (-C≡N) | Stabilizes specific conformers, influencing the overall 3D structure. | nih.gov |

| Steric Hindrance | Axial substituents on the cyclohexane ring | Destabilizes conformers due to 1,3-diaxial interactions. | scribd.com |

| Torsional Strain | Eclipsed C-C bonds | Destabilizes eclipsed conformations relative to staggered ones. | libretexts.orgchemistrysteps.com |

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a molecule. rsc.orgmdpi.com Computational models are used to simulate these solvation effects. Tautomers are isomers that readily interconvert, and the equilibrium between them can be highly sensitive to the solvent environment. wuxiapptec.com For 2-hydroxycyclohexaneacetonitrile, a potential tautomeric equilibrium exists between the cyanohydrin form and a keto-enamine-like form, although the cyanohydrin is typically much more stable.

Computational methods, particularly those employing a Polarizable Continuum Model (PCM), can account for the effect of the solvent by representing it as a continuous dielectric medium. mdpi.comresearchgate.net These calculations have shown that it is often not possible to use the energies calculated for isolated molecules in the gas phase to predict their relative stabilities in solution. rsc.org The inclusion of solvent effects is crucial for accurately modeling tautomeric equilibria. rsc.orgnih.gov For instance, studies on β-ketonitriles have used DFT with the PCM model to investigate how solvents like chloroform, acetone, and DMSO affect the tautomeric distribution. researchgate.net Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used to study specific interactions like hydrogen bonding with the solvent, which can lower activation energy barriers and create more efficient reaction pathways. acs.orgnih.gov

Predictive Modeling for Synthetic Design and Optimization

Computational chemistry is increasingly used as a predictive tool in the design and optimization of synthetic routes. rsc.org Predictive modeling encompasses various statistical and machine learning techniques to forecast the outcomes of chemical reactions or the properties of new molecules. soa.orgqlik.com

For the synthesis of 2-hydroxycyclohexaneacetonitrile, predictive models can be employed to accelerate the design of efficient reaction pathways. vub.be Retrosynthesis prediction models, for example, use machine learning algorithms to identify potential reactants and reaction steps by working backward from the target molecule. arxiv.orgarxiv.org These models can be based on learned chemical reaction rules or generative frameworks that propose novel synthetic routes. arxiv.orgarxiv.org By combining different models with diverse approaches, such as in an ensemble method, the accuracy of predicting successful reactions can be significantly improved. arxiv.org These computational tools can help chemists prioritize experimental efforts by identifying the most promising synthetic strategies before they are attempted in the laboratory, ultimately saving time and resources. arxiv.org

Catalytic Strategies for Transformations of 2 Hydroxycyclohexaneacetonitrile

Organocatalysis in Hydroxynitrile Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful, metal-free approach to transformations involving hydroxynitriles like 2-hydroxycyclohexaneacetonitrile. mt.com This field has gained significant traction as it provides a platform for sustainable and less hazardous chemical syntheses. mt.comnih.gov Asymmetric organocatalysis is particularly valuable for producing specific enantiomeric or diastereomeric forms of compounds, a critical consideration in pharmaceutical synthesis. mt.combeilstein-journals.org

The primary application of organocatalysis in this context is in the synthesis of chiral cyanohydrins, which are precursors to or structurally related to 2-hydroxycyclohexaneacetonitrile. semanticscholar.orgiust.ac.ir These reactions typically proceed via Lewis acid, Lewis base, Brønsted acid, or Brønsted base mechanisms. mt.com Chiral (thio)ureas, for instance, act as hydrogen bond catalysts in the addition of trimethylsilyl (B98337) cyanide to carbonyl compounds to form cyanohydrins. semanticscholar.org By activating the electrophile through hydrogen bonding, these catalysts facilitate the nucleophilic attack of the cyanide source. semanticscholar.org Cinchona-based bifunctional catalysts, which contain both a tertiary amine to activate the nucleophile and a (thio)urea moiety for electrophile activation, have also proven effective. semanticscholar.orgsciforum.net

The versatility of the cyanohydrin products, including 2-hydroxycyclohexaneacetonitrile, is a key aspect of their importance. The cyano group can be transformed into a variety of other functional groups, making these compounds valuable synthetic intermediates. d-nb.info Organocatalytic methods have been developed not only for the synthesis of hydroxynitriles but also for their subsequent transformations, such as cycloetherification, to produce complex cyclic structures like tetrahydropyrans. d-nb.info

Key Organocatalysts in Hydroxynitrile Synthesis

| Catalyst Type | Example | Role | Key Findings |

|---|---|---|---|

| Bifunctional (Thio)ureas | Cinchona-based (thio)ureas | Hydrogen bond donor and Lewis base | Good yields and moderate enantioselectivities in the cyanosilylation of α-ketoesters. sciforum.net |

| Chiral Bifunctional Catalysts | Not specified | Recognizes specific conformations | Enables highly enantio- and diastereoselective synthesis of tetrahydropyrans from cyanohydrins. d-nb.info |

| Potassium Dithiocarbamates | Potassium 4-benzylpiperidinedithiocarbamate | Organocatalyst for TMSCN addition | Efficient for the synthesis of cyanohydrin trimethylsilyl ethers from various aldehydes and ketones under solvent-free conditions. iust.ac.ir |

Transition Metal Catalysis for Functional Group Interconversions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of functional group interconversions with high efficiency and selectivity. imperial.ac.uknih.gov For a molecule like 2-hydroxycyclohexaneacetonitrile, which possesses both a hydroxyl and a nitrile group, transition metal catalysts offer numerous pathways for structural modification. uva.nlacs.org These catalysts can facilitate reactions that might be challenging to achieve through other means, including the activation of otherwise inert C-H bonds and complex molecular rearrangements. imperial.ac.ukresearchgate.net

The presence of both a hydroxyl and a nitrile group allows for a range of transformations. The hydroxyl group can direct certain reactions, such as epoxidations, while the nitrile group can be hydrated to an amide, reduced to an amine, or participate in various coupling reactions. imperial.ac.ukuva.nlresearchgate.net The choice of metal, ligands, and reaction conditions can be tailored to achieve specific outcomes, highlighting the tunability of transition metal catalysis. uva.nlacs.org

C-H Functionalization Adjacent to Nitrile or Hydroxyl Moieties

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its potential to streamline synthetic routes by avoiding pre-functionalization steps. dmaiti.comyale.edu In 2-hydroxycyclohexaneacetonitrile, the C-H bonds adjacent to the hydroxyl and nitrile groups are potential targets for such transformations.

Directed C-H functionalization often relies on the presence of a coordinating functional group to deliver the catalyst to a specific C-H bond. u-tokyo.ac.jp While the nitrile and hydroxyl groups themselves can act as directing groups, their effectiveness can vary depending on the catalytic system. Palladium catalysis, for example, has been widely used for C-H functionalization, and the development of specialized ligands can enhance catalyst activity and selectivity. fairlamb.group Non-directed C-H activation is a more challenging but potentially more versatile approach, allowing for the functionalization of C-H bonds at a distance from existing functional groups. dmaiti.com

The development of catalysts for the regioselective functionalization of sp3 C-H bonds, such as those in the cyclohexane (B81311) ring of 2-hydroxycyclohexaneacetonitrile, is an active area of research. dmaiti.com Success in this area would open up new avenues for creating a wide range of derivatives from this core structure.

Approaches to C-H Functionalization

| Approach | Catalyst System (Example) | Key Feature | Potential Application to 2-Hydroxycyclohexaneacetonitrile |

|---|---|---|---|

| Directed C-H Functionalization | Palladium with a directing group | Proximity-induced reactivity and selectivity. | Functionalization of C-H bonds ortho to the hydroxyl or nitrile group. |

| Non-Directed C-H Functionalization | Palladium with a 2-pyridone ligand | Functionalization of arenes without a directing group. | Potential for functionalizing the cyclohexane ring, though challenging for sp3 C-H bonds. |

| Three-Component Coupling | Rhodium(I) catalyst | Sequential coupling of a C-H bond substrate with two different partners. yale.edu | Creation of complex, branched structures from the cyclohexane core. |

Metal-Catalyzed Cyclizations and Rearrangements

The bifunctional nature of 2-hydroxycyclohexaneacetonitrile makes it an excellent substrate for intramolecular reactions, such as cyclizations and rearrangements, catalyzed by transition metals. ebi.ac.uk These reactions can lead to the formation of novel heterocyclic and polycyclic structures, which are often found in biologically active molecules and pharmaceuticals. nih.govbeilstein-journals.org

Transition metals like nickel, palladium, and copper are known to catalyze a variety of cyclization reactions. beilstein-journals.orgwilliams.edupurdue.edu For instance, nickel(0)-catalyzed intramolecular [4+2] cycloadditions of nitrogen-containing dienynes have been used to synthesize hydroisoindoles and hydroisoquinolines. williams.edu Similar strategies could potentially be applied to derivatives of 2-hydroxycyclohexaneacetonitrile where the nitrile or hydroxyl group is incorporated into a diene or enyne system.

Metal-catalyzed rearrangements can also lead to significant structural changes. The specific outcome of these reactions is highly dependent on the catalyst and substrate structure. The development of new catalytic systems continues to expand the scope of these transformations, providing access to increasingly complex molecular architectures from relatively simple starting materials. mdpi.comrsc.org

Examples of Metal-Catalyzed Cyclizations

| Reaction Type | Catalyst (Example) | Product Type | Reference |

|---|---|---|---|

| Intramolecular Aminocarbonylation | Palladium and Copper | Dibenzodiazepinones | beilstein-journals.org |

| Intramolecular [4+2] Cycloaddition | Nickel(0) | Hydroisoindoles and Hydroisoquinolines | williams.edu |

| Ueno-Stork Cyclization | Nickel | Bicyclic acetals | purdue.edu |

Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis represent modern frontiers in chemical synthesis, offering green and sustainable alternatives to traditional methods by using light or electricity to drive chemical reactions. rug.nlresearchgate.net These techniques can generate highly reactive intermediates, such as radicals and radical ions, under mild conditions, enabling unique transformations. researchgate.netbeilstein-journals.org

For 2-hydroxycyclohexaneacetonitrile, photocatalysis could be used to generate radicals at various positions in the molecule. For example, photocatalytic reduction of the nitrile group or oxidation of the hydroxyl group could lead to intermediates that can participate in subsequent C-C bond-forming reactions. beilstein-journals.org The combination of photocatalysis with transition metal catalysis, known as dual catalysis, has emerged as a particularly powerful strategy, merging the selective activation of one substrate by a metal catalyst with the single-electron transfer (SET) activation of another by a photocatalyst. beilstein-journals.org

Electrocatalysis offers another avenue for the controlled oxidation or reduction of 2-hydroxycyclohexaneacetonitrile. semanticscholar.orgnih.gov By applying an electrical potential, specific functional groups can be targeted. For instance, the anodic oxidation of the hydroxyl group or the cathodic reduction of the nitrile group could be achieved. nih.gov Bioelectrocatalysis, which combines electrochemistry with enzymatic catalysis, has been explored for the synthesis of chiral β-hydroxy nitriles, demonstrating the potential for highly selective transformations. bohrium.com

Emerging Catalytic Applications

| Catalytic Method | Key Principle | Potential Transformation of 2-Hydroxycyclohexaneacetonitrile |

|---|---|---|

| Photocatalysis | Use of light to generate reactive intermediates. beilstein-journals.orgnih.gov | C-H functionalization, decarboxylation of derivatives, generation of α-amino radicals from the corresponding amine. beilstein-journals.org |

| Electrocatalysis | Use of electricity to drive redox reactions. researchgate.netrsc.org | α-functionalization of the nitrile, oxidation of the hydroxyl group, reduction of the nitrile to an amine. nih.gov |

| Dual Catalysis (Photo + Metal) | Synergistic activation of substrates by a photocatalyst and a metal catalyst. beilstein-journals.org | Highly regioselective coupling reactions, such as acylation or arylation. beilstein-journals.org |

| Bioelectrocatalysis | Combination of enzymatic catalysis with electrochemistry. bohrium.com | Enantioselective synthesis or transformation of the hydroxynitrile. bohrium.com |

Derivatization and Advanced Functionalization of 2 Hydroxycyclohexaneacetonitrile

Chemical Modification of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a hub of reactivity, enabling its conversion into several other key nitrogen-containing functional groups.

The transformation of the nitrile group into amides, amines, or carboxylic acids represents fundamental synthetic operations that expand the utility of 2-hydroxycyclohexaneacetonitrile as a precursor.

Carboxylic Acids: The complete hydrolysis of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, proceeding through an amide intermediate. researchgate.netnih.gov For 2-hydroxycyclohexaneacetonitrile, this reaction yields 2-hydroxycyclohexaneacetic acid. Heating with an aqueous acid or base is typically required to drive the reaction to completion. gelest.com

Amides: Partial hydrolysis of the nitrile group yields the corresponding primary amide, 2-hydroxycyclohexaneacetamide. This conversion can be catalyzed by acids or bases under controlled conditions, often at lower temperatures or with shorter reaction times than those required for full hydrolysis to the carboxylic acid, to prevent over-hydrolysis of the amide intermediate. researchgate.netnih.gov Certain enzymes, such as nitrile hydratases, are particularly effective at mediating the hydration of nitriles to amides with high selectivity. researchgate.net

Amines: The reduction of the nitrile group provides a direct route to primary amines. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction of nitriles with LiAlH₄ is a powerful and general method that proceeds via the formation of an intermediate imine salt, which is further reduced to the amine. chemistrysteps.commasterorganicchemistry.comslideshare.net Catalytic hydrogenation over metal catalysts such as Raney nickel, platinum, or palladium is also a common and effective method. wikipedia.orgorganicchemistrydata.orglibretexts.org A study on the synthesis of hexahydroindole precursors utilized the protected form, 2-oxocyclohexaneacetonitrile ethylene (B1197577) ketal, which was successfully reduced to the corresponding amine. cdnsciencepub.com

Table 1: Selected Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | Reflux, 5 hours | 2-(2-Oxocyclohexyl)ethanamine ethylene ketal | 68% | cdnsciencepub.com |

| Raney Nickel | Ethanol | 50 p.s.i. H₂, 4-5 hours | 2-(2-Oxocyclohexyl)ethanamine ethylene ketal | 78% | cdnsciencepub.com |

Note: The referenced reactions were performed on the ethylene ketal of 2-oxocyclohexaneacetonitrile, a closely related derivative where the hydroxyl group is protected as a ketone.

Beyond direct conversion, the nitrile group can be "activated" to participate in more complex bond-forming reactions. This often involves increasing the electrophilicity of the nitrile carbon, making it susceptible to attack by nucleophiles.

One approach involves the use of transition metals. Nickel-catalyzed reactions, for example, have been developed for the unprecedented "cyano-borrowing" reaction, where a cyanohydrin can react with aldehydes or ketones. rsc.org In this process, the C-CN bond of the cyanohydrin is cleaved, generating a metal-cyano intermediate that then participates in a subsequent conjugate addition. rsc.org While not demonstrated specifically on 2-hydroxycyclohexaneacetonitrile, this methodology highlights a modern approach to nitrile functionalization.

Another strategy is the use of Lewis acids to coordinate to the nitrile nitrogen, thereby activating the group toward nucleophilic attack. This principle is fundamental to reactions like the Ritter reaction for amide synthesis, although this typically requires tertiary alcohols or other carbocation sources. For a molecule like 2-hydroxycyclohexaneacetonitrile, intramolecular reactions can be envisioned. Research on a related system, cis-3-hydroxycyclohexaneacetonitrile, revealed that severe steric crowding can lead to unusual reactions, including rapid intramolecular oxonium ion formation, hinting at the complex reactivity achievable through activation of the functional groups. researchgate.netresearchgate.net

Selective Transformations of the Hydroxyl Moiety

The secondary hydroxyl group offers a distinct site for functionalization. However, its reactivity must be managed chemoselectively, often requiring protection-deprotection strategies to avoid interference with the nitrile group. lookchem.com

To perform reactions on other parts of the molecule or to prevent the hydroxyl group from interfering with transformations of the nitrile, it can be temporarily "protected" by converting it into a less reactive functional group. researchgate.netorganic-chemistry.org A good protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove without affecting the rest of the molecule. wikipedia.org

Silyl (B83357) ethers are among the most common and versatile protecting groups for alcohols. gelest.com

Common Silyl Protecting Groups: These include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). Their stability to various reaction conditions and the ease of their removal are inversely related to their steric bulk. gelest.com For instance, a TMS ether is readily cleaved by mild acid, while a TBS ether is more robust and typically requires a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) for removal. gelest.com

The selection of a protecting group allows for an orthogonal strategy, where one group can be removed selectively in the presence of another. wikipedia.org For example, a primary TES ether can be selectively deprotected with diisobutylaluminum hydride (DIBAL-H) in the presence of a secondary TES ether. gelest.com The nitrile group is generally stable to the conditions used for the formation and cleavage of many common silyl ethers. gelest.com

Table 2: Common Protecting Groups for Alcohols and Deprotection Conditions

| Protecting Group | Abbreviation | Common Reagents for Deprotection | Reference(s) |

|---|---|---|---|

| Trimethylsilyl | TMS | K₂CO₃/MeOH; Mild acid (e.g., Acetic Acid) | gelest.commdpi.com |

| Triethylsilyl | TES | Acetic Acid; HF; Catecholborane | gelest.comgelest.com |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBAF; HF•Pyridine (B92270); Zn(OTf)₂ | researchgate.netgelest.com |

| Benzyl (B1604629) | Bn | Catalytic Hydrogenation (e.g., H₂/Pd-C) | youtube.com |

| Tetrahydropyranyl | THP | Acidic hydrolysis (e.g., aq. HCl) | mdpi.com |

Oxidation: The secondary alcohol of 2-hydroxycyclohexaneacetonitrile can be oxidized to the corresponding ketone, 2-oxocyclohexaneacetonitrile . This transformation requires chemoselective oxidizing agents that will not react with the nitrile group. Common reagents for the oxidation of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions for Swern or Dess-Martin periodinane oxidations. These methods are generally mild and compatible with a wide range of functional groups, including nitriles. The synthesis of 2-oxocyclohexaneacetonitrile has been achieved by reacting cyclohexanone (B45756) with chloroacetonitrile, but direct oxidation of the alcohol is a standard alternative approach.

Reduction: The stereoselective reduction of the ketone, 2-oxocyclohexaneacetonitrile, back to 2-hydroxycyclohexaneacetonitrile is a critical reaction for controlling the stereochemistry of the hydroxyl group. The reduction of a prochiral ketone can lead to two diastereomeric alcohols. google.com Biocatalytic methods and specific chemical reagents can achieve high levels of stereoselectivity. For example, the reduction of 2-substituted cyclohexanones using the yeast Saccharomyces cerevisiae has been shown to produce chiral alcohols with high enantiomeric purity. Chemical methods, such as using lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O), have also been developed for the highly stereoselective reduction of cyclic ketones to their most thermodynamically stable alcohol isomers. organic-chemistry.org

Table 3: Methods for Stereoselective Reduction of Substituted Cyclohexanones

| Reagent/Catalyst | Substrate Type | Key Feature | Reference(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | 2-Substituted Cyclohexanones | Biocatalytic, high enantiomeric excess (>99%) | |

| Li dispersion / FeCl₂·4H₂O | Cyclic Ketones | High diastereoselectivity for the thermodynamically more stable alcohol | organic-chemistry.org |

| Carbonyl Reductases (CREDs) | Prochiral Ketones | Enzymatic, high specificity and enantioselectivity | almacgroup.com |

Ethers: The hydroxyl group can be converted into an ether through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, such as elimination.

Esters: Esterification of the hydroxyl group is readily achieved by reaction with acyl chlorides or carboxylic anhydrides. savemyexams.compressbooks.pub These reactions are typically rapid and efficient, often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl or carboxylic acid byproduct. chemistrystudent.com This transformation is not only a method for derivatization but also a strategy for protection, as seen with O-acyl cyanohydrins. nih.govmdpi.com The reaction of an alcohol with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk

Late-Stage Diversification and Scaffold Elaboration

Late-stage diversification refers to the modification of a complex molecule at a late point in its synthesis, allowing for the rapid generation of analogues from a common intermediate. Scaffold elaboration, in turn, involves the construction of new ring systems or significant structural appendages onto an existing molecular framework. While specific documented examples detailing the late-stage diversification and scaffold elaboration directly from 2-Hydroxycyclohexaneacetonitrile are not extensively available in the reviewed literature, the inherent reactivity of its functional groups—the hydroxyl and the nitrile—provides a strong basis for predicting potential synthetic transformations.

The hydroxyl group can be leveraged for a variety of reactions. For instance, oxidation can convert it to a ketone, which then serves as a handle for numerous subsequent reactions. The nitrile group is also highly versatile; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These functional group interconversions are foundational for building more elaborate molecular architectures.

Hypothetical Pathways for Scaffold Elaboration:

Drawing from established synthetic methodologies, several strategies can be envisioned for the elaboration of the 2-Hydroxycyclohexaneacetonitrile scaffold. These hypothetical pathways, while not yet documented for this specific starting material, are based on well-known and robust chemical transformations.

One potential approach involves an initial oxidation of the hydroxyl group to a cyclohexanone derivative. This intermediate could then undergo a variety of multicomponent reactions or tandem sequences to construct complex heterocyclic systems. For example, a Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur, could lead to the formation of a fused aminothiophene ring system.

Another strategy could involve the intramolecular cyclization of derivatives of 2-Hydroxycyclohexaneacetonitrile. For instance, conversion of the hydroxyl group to a leaving group, followed by the introduction of a nucleophilic nitrogen-containing substituent on the acetonitrile (B52724) moiety, could set the stage for an intramolecular cyclization to form bicyclic lactams.

Table of Potential Derivatization Reactions:

While specific experimental data for the late-stage diversification of 2-Hydroxycyclohexaneacetonitrile is limited in publicly accessible research, the following table outlines potential reactions based on the known reactivity of its functional groups. The yields and conditions are illustrative and would require experimental optimization.

| Starting Material | Reagent(s) | Product Type | Potential Yield |

| 2-Hydroxycyclohexaneacetonitrile | 1. PCC, DCM2. Malononitrile (B47326), S₈, Morpholine | Fused Aminothiophene | Good |

| 2-Hydroxycyclohexaneacetonitrile | 1. MsCl, Et₃N2. NaNH₂, liq. NH₃ | Bicyclic Lactam | Moderate |

| 2-Hydroxycyclohexaneacetonitrile | H₂SO₄, H₂O, Δ | 2-Hydroxycyclohexaneacetic acid | High |

| 2-Hydroxycyclohexaneacetonitrile | LiAlH₄, THF | 2-(2-Hydroxycyclohexyl)ethanamine | High |

The exploration of such synthetic routes would significantly expand the chemical space accessible from 2-Hydroxycyclohexaneacetonitrile, transforming it from a simple building block into a versatile platform for the synthesis of novel and complex molecular scaffolds. Further research is warranted to experimentally validate these proposed transformations and to fully elucidate the potential of this compound in late-stage diversification and scaffold elaboration strategies.

Advanced Spectroscopic Analysis for Research on 2 Hydroxycyclohexaneacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-hydroxycyclohexaneacetonitrile. Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of protons, while two-dimensional (2D) techniques like COSY and HSQC can resolve complex coupling patterns and stereochemical details. omicsonline.org

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the cyclohexane (B81311) ring will exhibit characteristic shifts depending on their proximity to the hydroxyl and cyano groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would typically appear in a specific region of the spectrum, and its coupling with neighboring protons can help determine the stereochemistry of the molecule. The protons of the methylene (B1212753) group in the acetonitrile (B52724) substituent (-CH₂CN) would also have a distinct chemical shift. libretexts.orgdocbrown.info

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. researchgate.netlibretexts.orglibretexts.org Each unique carbon atom in 2-hydroxycyclohexaneacetonitrile will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by the attached functional groups. For example, the carbon atom bonded to the hydroxyl group (C-OH) and the carbon of the nitrile group (-CN) will have characteristic chemical shifts that aid in their identification. researchgate.netlibretexts.org The signals for the other carbons in the cyclohexane ring provide further structural confirmation. researchgate.net 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating the ¹H and ¹³C signals, directly linking each proton to the carbon it is attached to. omicsonline.orglibretexts.org Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other, revealing the connectivity of the proton network within the molecule. omicsonline.orglibretexts.org

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -OH | Variable, depends on solvent and concentration |

| ¹H | -CH(OH)- | ~3.5 - 4.5 |

| ¹H | -CH₂CN | ~2.5 - 3.0 |

| ¹H | Cyclohexane Ring | ~1.0 - 2.5 |

| ¹³C | -CN | ~115 - 125 |

| ¹³C | -CH(OH)- | ~60 - 75 |

| ¹³C | -CH₂CN | ~20 - 30 |

| ¹³C | Cyclohexane Ring | ~20 - 45 |

Note: The exact chemical shifts can vary depending on the solvent, temperature, and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 2-hydroxycyclohexaneacetonitrile and for monitoring its reactions. process-instruments-inc.compro-analytics.net

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is used to detect the characteristic vibrational frequencies of the hydroxyl (-OH) and nitrile (-CN) groups. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration of the nitrile group is observed as a sharp, and typically weaker, band around 2250 cm⁻¹. The presence and position of these bands provide direct evidence for these functional groups.

Raman Spectroscopy , which relies on the inelastic scattering of light, offers complementary information. mdpi.comoceanoptics.com While the -OH stretch can also be observed in Raman spectra, the -CN stretch is often a strong and sharp band, making it easily identifiable. Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer and does not interfere with the spectrum. process-instruments-inc.compro-analytics.net This makes it a valuable technique for in-situ monitoring of reactions involving 2-hydroxycyclohexaneacetonitrile, such as its formation or subsequent transformations. process-instruments-inc.compnnl.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | 3200-3600 |

| Nitrile (-CN) | C≡N Stretch | ~2250 (sharp) | ~2250 (strong, sharp) |

| Alkane (C-H) | C-H Stretch | 2850-3000 | 2850-3000 |

Mass Spectrometry in Reaction Pathway Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of 2-hydroxycyclohexaneacetonitrile and in elucidating its fragmentation patterns, which can provide valuable structural information and insights into reaction pathways. nih.govpurdue.edu

Upon ionization in the mass spectrometer, the 2-hydroxycyclohexaneacetonitrile molecule forms a molecular ion [M]⁺. The m/z value of this ion corresponds to the molecular weight of the compound. libretexts.org This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral molecules. tutorchase.comuni-saarland.de The pattern of these fragments is often unique to the molecule's structure.

Common fragmentation pathways for 2-hydroxycyclohexaneacetonitrile could include:

Loss of water (H₂O): The hydroxyl group can be eliminated as a water molecule, leading to a peak at [M-18]⁺. fiveable.me

Loss of the nitrile group (-CN) or hydrocyanic acid (HCN): Cleavage of the C-C bond adjacent to the nitrile group can result in the loss of a CN radical or an HCN molecule, giving rise to peaks at [M-26]⁺ or [M-27]⁺, respectively.

Cleavage of the cyclohexane ring: The ring can undergo fragmentation, leading to a series of characteristic peaks.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. Furthermore, by monitoring the appearance and disappearance of specific ions over the course of a reaction, mass spectrometry can be used to identify reaction intermediates and understand the mechanistic steps involved. unibo.itnih.gov For example, in the synthesis of 2-hydroxycyclohexaneacetonitrile, MS could be used to detect the starting materials, the final product, and any transient intermediates, providing a detailed picture of the reaction pathway. unibo.it

Application of Chemometric Approaches in Spectroscopic Data Analysis

Other chemometric techniques, such as multivariate curve resolution (MCR), can be used to deconvolve complex spectral data, separating the spectral contributions of individual components in a mixture. This can help in identifying and quantifying reactants, intermediates, and products in a reaction involving 2-hydroxycyclohexaneacetonitrile, even when their spectra overlap significantly. By combining advanced spectroscopic techniques with powerful chemometric tools, researchers can achieve a comprehensive and quantitative understanding of the chemistry of 2-hydroxycyclohexaneacetonitrile. nih.gov

Synthetic Utility in the Preparation of Complex Organic Molecules

Precursors in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of medicinal chemistry, starting materials that offer multiple pathways for elaboration are highly prized. 2-Hydroxy-cyclohexaneacetonitrile serves as an important intermediate in the synthesis of various drugs and therapeutic agents. Its cyclohexane (B81311) core provides a sturdy, three-dimensional scaffold that is a common feature in many biologically active compounds, while its functional groups act as handles for further chemical reactions.

2-Hydroxy-cyclohexaneacetonitrile is a recognized building block used in the development of pharmaceuticals and other biologically active molecules. The two functional groups, the hydroxyl and the nitrile, are key to its versatility.

Nitrile Group Transformations: The nitrile group is a valuable precursor to other essential functionalities. It can be reduced to form a primary amine (-CH₂NH₂), a common feature in many pharmaceutical agents that often interacts with biological targets. Alternatively, the nitrile group can be hydrolyzed to produce a carboxylic acid (-COOH), another crucial functional group for creating esters and amides.

Hydroxyl Group Reactions: The hydroxyl group can undergo oxidation to form a corresponding ketone. It can also be involved in ether or ester linkages, allowing for the connection of other molecular fragments.

This ability to be transformed into amines, carboxylic acids, and ketones makes 2-Hydroxy-cyclohexaneacetonitrile a flexible starting point for creating a diverse range of more complex molecules. These derivative compounds are then used to construct heterocyclic scaffolds—ring structures containing atoms of at least two different elements—which are prevalent in medicinal chemistry. ontosight.aiekb.eg Many drugs are based on heterocyclic frameworks, and starting materials like 2-hydroxy-cyclohexaneacetonitrile provide an efficient route to these important structures. researchgate.netrsc.org For instance, the amines derived from this compound can be used to build nitrogen-containing heterocycles, while the combination of hydroxyl and nitrile functionalities can be exploited in tandem to form lactones or other ring systems.

Table 1: Potential Transformations of 2-Hydroxy-cyclohexaneacetonitrile

| Functional Group | Reaction Type | Product Functional Group |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) |

| Hydroxyl (-OH) | Oxidation | Ketone (=O) |

| Hydroxyl (-OH) | Esterification | Ester (-OCOR) |

| Hydroxyl (-OH) | Etherification | Ether (-OR) |

A significant strategy in modern drug development is the concept of a prodrug. Prodrugs are inactive or less active molecules that are chemically transformed within the body into the active drug. This approach is often used to improve a drug's properties, such as its absorption, distribution, or to reduce side effects.

The chemical structure of 2-Hydroxy-cyclohexaneacetonitrile, specifically the presence of the hydroxyl group, makes it an ideal candidate for use in prodrug design. The hydroxyl group can serve as a "promoieties," which is a temporary chemical group attached to the main drug. This promoiety can be cleaved off by enzymes in the body to release the active pharmaceutical agent.

For example, the hydroxyl group can be converted into an ester. This ester linkage can make the drug more lipid-soluble (lipophilic), which can enhance its ability to cross cell membranes and be absorbed into the bloodstream. Once absorbed, enzymes called esterases can cleave the ester bond, releasing the active drug with its free hydroxyl group. This strategy is particularly useful for drugs that are poorly absorbed in their original form. While specific prodrugs based on 2-Hydroxy-cyclohexaneacetonitrile are not widely documented, its structure contains the key functional handles that medicinal chemists look for when designing such systems.

Intermediates in the Synthesis of Agrochemicals and Dyes

The utility of 2-Hydroxy-cyclohexaneacetonitrile extends beyond pharmaceuticals into the industrial synthesis of agrochemicals and dyes.

In the agrochemical sector, related compounds like cyclohexylideneacetonitrile (B1615479) are used as intermediates in the creation of crop protection agents. The chemical functionalities present in 2-Hydroxy-cyclohexaneacetonitrile make it a plausible precursor for similar applications. The development of new herbicides, insecticides, and fungicides often relies on novel molecular scaffolds, and the derivatives of this compound can provide a route to such structures.

In the synthesis of dyes, particularly azo dyes, aromatic or heterocyclic amines are crucial starting materials. While 2-Hydroxy-cyclohexaneacetonitrile is not an aromatic amine itself, its nitrile group can be readily reduced to a primary amine. This resulting amine could then potentially be used in a diazotization reaction, followed by coupling with another molecule to form a colored azo dye. The synthesis of many dyes relies on the availability of such versatile chemical intermediates. beilstein-journals.org

Strategic Application in Natural Product Total Synthesis

The total synthesis of complex natural products is one of the most significant challenges in organic chemistry. These endeavors often require the creative assembly of simpler building blocks to construct intricate molecular architectures. While direct applications of 2-Hydroxy-cyclohexaneacetonitrile in completed natural product syntheses are not extensively reported, its structural features make it a strategically valuable potential precursor.

Many natural products contain functionalized six-membered rings. nih.gov 2-Hydroxy-cyclohexaneacetonitrile provides a pre-built cyclohexane core with two distinct functional groups. This allows chemists to avoid the often lengthy process of constructing the ring from scratch. Synthetic strategies, such as those that rely on a "chiron approach" (using readily available chiral molecules) or a "building block approach," could utilize this compound to introduce a significant portion of a target molecule's skeleton early in the synthesis. beilstein-journals.orgkib.ac.cn Its functional groups offer multiple points for connecting other parts of the molecule or for further chemical modifications to match the complex structure of the natural product.

Q & A

Q. What synthetic routes are recommended for laboratory-scale preparation of 2-hydroxycyclohexaneacetonitrile?

Methodological Answer:

- Nucleophilic substitution or condensation reactions are commonly employed, using cyclohexane derivatives (e.g., cyclohexanol or cyclohexanone) and acetonitrile precursors. For example, a Knoevenagel condensation between cyclohexanone and cyanoacetic acid derivatives under acidic or basic catalysis can yield the target compound .

- Purification typically involves fractional distillation or column chromatography, followed by verification via GC-MS or HPLC to ensure >95% purity .

Q. How can spectroscopic techniques be optimized for structural elucidation of 2-hydroxycyclohexaneacetonitrile?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to identify hydroxyl and nitrile functional groups. 2D techniques (COSY, HSQC) resolve coupling patterns and stereochemical ambiguities .

- Mass Spectrometry (EI-MS) : Compare fragmentation patterns with NIST reference data (e.g., m/z 137 for the molecular ion) to confirm molecular weight and structural motifs .

- IR Spectroscopy : Detect characteristic peaks for -OH (~3200 cm) and -CN (~2250 cm) .

Q. Which thermodynamic properties are critical for predicting reaction equilibria, and how are they measured?

Methodological Answer:

- Key Properties : Enthalpy of fusion (), boiling point (), and free energy of reaction () .

- Measurement Methods :

Advanced Research Questions

Q. How can conflicting literature data on ΔfH∘\Delta_fH^\circΔfH∘ of 2-hydroxycyclohexaneacetonitrile be resolved?

Methodological Answer:

- Comparative Validation : Replicate measurements using standardized NIST protocols (e.g., static bomb calorimetry) and cross-validate with computational methods (e.g., G4 thermochemical calculations) .

- Error Analysis : Quantify uncertainties from impurities (via HPLC) or instrument calibration drift .

Q. What computational approaches are suitable for modeling the compound’s electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond angles, dipole moments, and reaction pathways. Compare with crystallographic data (if available) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study kinetic stability .

Q. How can stereochemical outcomes of catalytic reactions involving 2-hydroxycyclohexaneacetonitrile be analyzed?

Methodological Answer:

Q. What strategies address discrepancies in reported reaction yields for derivatives of 2-hydroxycyclohexaneacetonitrile?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify confounding factors .

- Kinetic Profiling : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and rate constants .

Data Contradiction and Validation

Q. How should researchers validate purity claims when sourcing 2-hydroxycyclohexaneacetonitrile?

Methodological Answer:

Q. What statistical methods are appropriate for analyzing variability in thermodynamic datasets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.